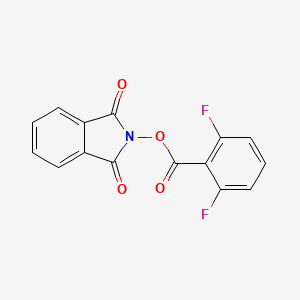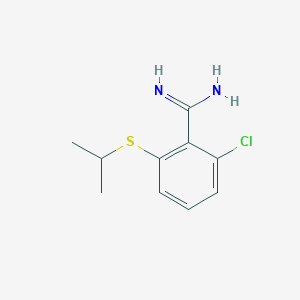
2-Chloro-6-(isopropylthio)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(isopropylthio)benzimidamide is a chemical compound with the molecular formula C10H13ClN2S and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an isopropylthio group, and a benzimidamide core structure. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzimidamide with isopropylthiol in the presence of a suitable catalyst and under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 2-Chloro-6-(isopropylthio)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(isopropylthio)benzimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzimidamide core can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines.
Applications De Recherche Scientifique
2-Chloro-6-(isopropylthio)benzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(isopropylthio)benzimidamide involves its interaction with specific molecular targets. The chloro and isopropylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(methylthio)benzimidamide
- 2-Chloro-6-(ethylthio)benzimidamide
- 2-Chloro-6-(tert-butylthio)benzimidamide
Comparison
2-Chloro-6-(isopropylthio)benzimidamide is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H13ClN2S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
2-chloro-6-propan-2-ylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C10H13ClN2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H3,12,13) |
Clé InChI |
ZOGBGBDYSXHOPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C(=CC=C1)Cl)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


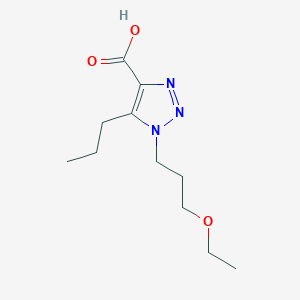
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
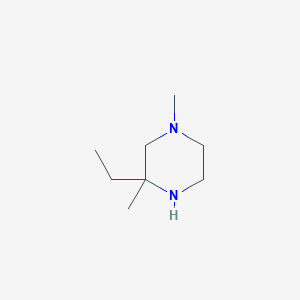
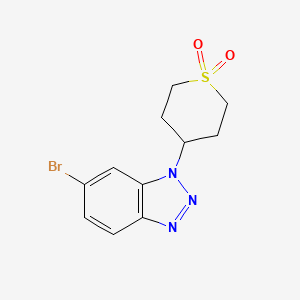
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

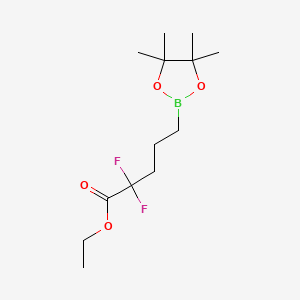
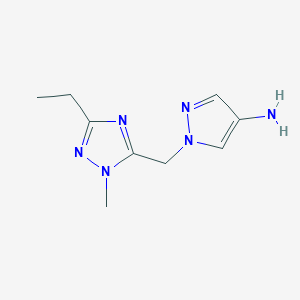
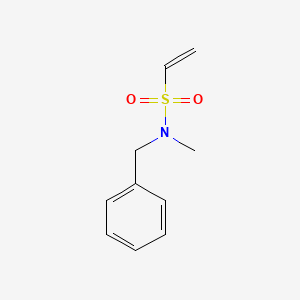
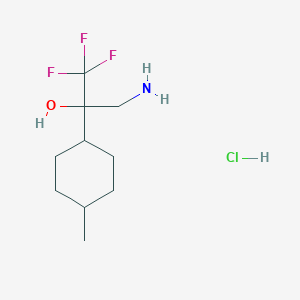

![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)

